4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H19ClN4 and its molecular weight is 254.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions . In such reactions, the substitution of hydrogen in the electron-deficient pyrimidine ring system by the action of nucleophilic agents can be considered as a hydride ion replacement .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Result of Action
Pyrimidines are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway . This interaction can inhibit the enzyme’s activity, leading to a reduction in pyrimidine synthesis, which is crucial for DNA and RNA production in rapidly proliferating cells.
Additionally, this compound has been shown to interact with heat shock protein 90-alpha, a molecular chaperone involved in protein folding and stabilization . This interaction can disrupt the protein’s function, leading to the degradation of client proteins and inhibition of cell growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase-3 and reducing the expression of anti-apoptotic proteins such as Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth.
Furthermore, this compound affects cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and reducing pyrimidine synthesis . This inhibition affects the availability of nucleotides required for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Additionally, the compound interacts with heat shock protein 90-alpha, disrupting its chaperone function and leading to the degradation of client proteins . This results in the inhibition of cell growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and apoptosis . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
4-chloro-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-10(2)8-16-3-5-17(6-4-16)12-7-11(13)14-9-15-12/h7,9-10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMTKQUETXGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.